6-bromo-1,4-dimethyl-9H-carbazole
Overview
Description
6-Bromo-1,4-dimethyl-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The bromine atom at the 6-position and the methyl groups at the 1 and 4 positions of the carbazole ring system impart unique chemical properties to this compound.
Mechanism of Action
- One potential target could be related to its antioxidant properties, as carbazole derivatives are known to scavenge free radicals and reduce oxidative stress .
- Antioxidant Effects :
Target of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Carbazole derivatives, including 6-Bromo-1,4-dimethyl-9H-carbazole, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often characterized by the electron donation of nitrogen on the carbazole ring . This property allows for efficient charge transfer from host carbazoles to connected molecules, provided by a strong π-electron conjugation .
Cellular Effects
The effects of this compound on cells are not well-studied. Carbazole derivatives have been found to have anti-tumor activities . They have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, mediating estrogen signals . This interaction triggers the rapid ERK activation in ER-negative SkBr3 cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Carbazole derivatives are known for their good thermal properties and structural stability , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. Carbazole derivatives have been shown to modulate carbohydrate metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Carbazole derivatives are known for their ability to be used as a hole transport layer in OLED technology , suggesting that they may interact with transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, which is located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,4-dimethyl-9H-carbazole typically involves the bromination of 1,4-dimethyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form 6-aryl-1,4-dimethyl-9H-carbazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazoles can be formed.
Coupling Products: 6-Aryl-1,4-dimethyl-9H-carbazoles are typical products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Bromo-1,4-dimethyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-9H-carbazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1,4-dimethyl-9H-carbazole: Similar to the bromo derivative but with different reactivity due to the chlorine atom.
6-Aryl-1,4-dimethyl-9H-carbazoles: Products of Suzuki-Miyaura coupling reactions with various aryl groups.
Uniqueness
6-Bromo-1,4-dimethyl-9H-carbazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEGTFNWJSDBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403981 | |
Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69902-42-7 | |
Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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